molecular formula C8H10BrN B1599805 4-bromo-N-ethylaniline CAS No. 68254-64-8

4-bromo-N-ethylaniline

Cat. No. B1599805
CAS RN: 68254-64-8
M. Wt: 200.08 g/mol
InChI Key: VYSQUDVPQJEULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has an average mass of 200.076 Da and a monoisotopic mass of 198.999649 Da . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of brominated aromatic compounds like 4-bromo-N-ethylaniline is well-documented. For instance, the synthesis of a Schiff base compound involving 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol is achieved through a green grinding method, which is a solvent-free mechanochemical approach. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-ethylaniline can be analyzed using various techniques . The compound has a molecular formula of C8H10BrN . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reactivity of 4-bromo-N-ethylaniline in forming new compounds with biological or chemical significance is highlighted in several studies. For example, the reactivity of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones with bromine and subsequent reactions to synthesize different pyrazole derivatives are discussed.


Physical And Chemical Properties Analysis

4-bromo-N-ethylaniline has a specific gravity of 1.482 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.613 (lit.) and a boiling point of 259-260 °C (lit.) .

Scientific Research Applications

  • Synthesis of Novel Compounds : 4-bromo-N-ethylaniline is used as a starting material or intermediate in the synthesis of various novel compounds. For instance, it has been involved in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, which demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Abdel‐Wadood et al., 2014). Similarly, substituted phenyl azetidines, synthesized using 4-bromo-N-ethylaniline, have been investigated for potential antimicrobial properties (Doraswamy & Ramana, 2013).

  • Applications in Chemical Analysis : Research has been conducted on the synthesis of recognition matrices from similar compounds (e.g., 4-Methylamino-N-allylnaphthalimide) with fluorescent effects for imprinting specific molecules like creatinine, which is a crucial clinical marker for kidney function. Such applications are significant in clinical diagnostics and analytical chemistry (Syu, Hsu, & Lin, 2010).

  • Electrochemical Studies : The electrochemical properties of compounds like 4-bromoaniline and its derivatives have been explored. This research provides insights into their oxidation mechanisms and potential applications in electrochemistry and materials science (Kádár, Nagy, Karancsi, & Farsang, 2001).

  • Spectroscopy and Material Science : Studies involving compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol have used spectroscopic techniques and single crystal X-ray diffraction for structural analysis. Such research contributes to our understanding of molecular structures and their potential applications in material science (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

  • Pharmaceutical and Medicinal Chemistry : The synthesis of N-alkylanilines, including N-ethylaniline, plays a significant role in pharmaceutical and medicinal chemistry. These compounds are important intermediates in the production of dyes, drugs, and other chemical agents (Narayanan & Deshpande, 2000).

  • Environmental and Green Chemistry : Research on compounds like 4-bromoanisole, which is structurally related to 4-bromo-N-ethylaniline, focuses on their use as processing additives in organic photovoltaic devices. This highlights the role of these compounds in environmental-friendly technologies and green chemistry (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Safety And Hazards

4-bromo-N-ethylaniline is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .

Relevant Papers

Several papers have been published on 4-bromo-N-ethylaniline. These papers discuss various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

properties

IUPAC Name

4-bromo-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSQUDVPQJEULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471704
Record name 4-bromo-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethylaniline

CAS RN

68254-64-8
Record name 4-bromo-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-ethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (1.1 g, 29 mmol) in anhydrous tetrahydrofuran (70 ml) was added dropwise at 0° C. a solution of N-(4-bromophenyl)acetamide (2.5 g, 12 mmol) in anhydrous tetrahydrofuran (30 ml). The reaction mixture was warmed to room temperature, and stirred for 15 mins. After further stirring at 60° C. for 2 hrs, the mixture was cooled to 0° C. Water (1.8 ml) was added dropwise by small portions, and 2M aqueous sodium hydroxide solution (1.55 ml) was added dropwise. After stirring for 15 mins, sodium sulfate was added, and the mixture was further stirred for 15 mins. The mixture was filtered through a Celite pad, and the insoluble material was washed with dichloromethane. The filtrate and washing solution were combined and concentrated under reduced pressure to give 4-bromo-N-ethylaniline (2.28 g, yield 95%) as a yellow oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.55 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of N-ethylaniline (10.0 g) in DMF (50 ml) was added dropwise at room temperature a solution of N-bromosuccinimide (14.69 g) in DMF (100 ml), and the mixture was stirred at room temperature for 19 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give pale yellow oil of 4-bromo-N-ethylaniline (17.08 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-N-ethylaniline
Reactant of Route 2
Reactant of Route 2
4-bromo-N-ethylaniline
Reactant of Route 3
Reactant of Route 3
4-bromo-N-ethylaniline
Reactant of Route 4
Reactant of Route 4
4-bromo-N-ethylaniline
Reactant of Route 5
Reactant of Route 5
4-bromo-N-ethylaniline
Reactant of Route 6
Reactant of Route 6
4-bromo-N-ethylaniline

Citations

For This Compound
10
Citations
JW Clark-Lewis, JA Edgar, JS Shannon… - Australian Journal of …, 1964 - CSIRO Publishing
… Reduction of the latter gave 2-amino-4-bromo-N-ethylaniline which reacted with alloxan to give a quinoxaline-carboxyureide resembling the unbrominated ureide in light absorption and …
Number of citations: 15 www.publish.csiro.au
AC Stevens, R Frutos, DF Harvey… - Bioconjugate …, 1993 - ACS Publications
… A solution of 4-bromo-N-ethylaniline (5,1.00 g, 5.0 mmol) in DMF (1.0 mL) was treated with NaH (0.12 g, 5.0 mmol) and heated at 60 0 C. After gas evolution had ceased, ethyl …
Number of citations: 27 pubs.acs.org
JH Jia, WJ Sheng, L Han, YJ Li, JR Gao… - Science in China Series B …, 2009 - Springer
A series of N-monoalkyl aromatic amines are synthesized in high yields from corresponding nitroarene derivatives, aldehydes, and ammonium formate in the presence of Pd/C as a …
Number of citations: 2 link.springer.com
T Wen, B Liang, J Liang, D Wang, J Shi… - The Journal of …, 2022 - ACS Publications
Practical copper-promoted N-alkylation and bromination of arylamines/indazoles with alkyl bromides are described; the N-alkylation-C-4-bromination and N-dialkylation-C-4-…
Number of citations: 1 pubs.acs.org
A Murali, M Puppala, B Varghese, S Baskaran - 2011 - Wiley Online Library
An efficient one‐pot synthesis of sterically hindered aromatic tertiary amines through Lewis acid induced intermolecular Schmidt reaction of benzylic azides is described. In the presence …
M Koyioni, M Manoli, PA Koutentis - The Journal of organic …, 2014 - ACS Publications
Reacting (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines 5 with Et 2 NH and then with concd H 2 SO 4 gives 5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitriles 7 in …
Number of citations: 17 pubs.acs.org
AK Guin, S Pal, S Chakraborty… - The Journal of …, 2023 - ACS Publications
A Ru(II)-catalyzed efficient and selective N-alkylation of amines by C1–C10 aliphatic alcohols is reported. The catalyst [Ru(L 1a )(PPh 3 )Cl 2 ] (1a) bearing a tridentate redox-active azo-…
Number of citations: 4 pubs.acs.org
D Ahmadi-Tehrani - 2020 - utd-ir.tdl.org
… 4-bromo-N-ethylaniline (15). ​To a round bottom flask (250 mL) were added lithium aluminium hydride (1.0 g, 26.4 mmol), THF (5 mL), and a stir bar. The flask was equipped with an …
Number of citations: 0 utd-ir.tdl.org
M Tominaga, H Masu, K Katagiri, T Kato… - Organic …, 2005 - ACS Publications
… First, 4-bromoaniline was acetylated and N-ethylated by a usual method, followed by deacetylation by 4 M HCl at reflux to give 4-bromo-N-ethylaniline (3). The coupling reaction of 3 …
Number of citations: 22 pubs.acs.org
M Koyiono - 2016 - researchgate.net
The Thesis begins with a brief introduction on heterocyclic chemistry, which then focuses on sulfur rich S, N-heterocycles, and especially on the use of 1, 2, 3-dithiazoles in organic …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.